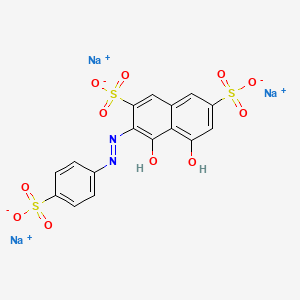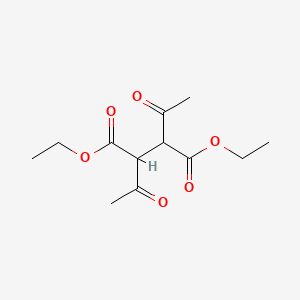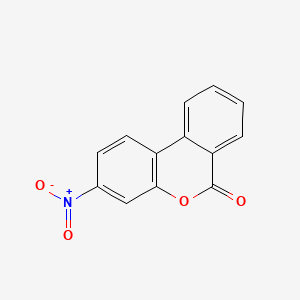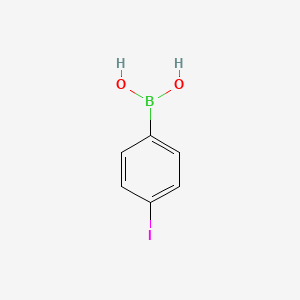
Ácido 4-yodofenilborónico
Descripción general
Descripción
4-Iodophenylboronic acid: is an organoboron compound with the molecular formula C6H6BIO2 . It is a derivative of phenylboronic acid, where an iodine atom is substituted at the para position of the phenyl ring. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, due to its ability to form stable carbon-carbon bonds .
Aplicaciones Científicas De Investigación
4-Iodophenylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
4-Iodophenylboronic acid is a versatile reagent used in various chemical reactions . Its primary targets are typically organic compounds with functional groups that can interact with the boronic acid moiety .
Mode of Action
The compound interacts with its targets through the boronic acid group. It forms covalent bonds with organic compounds, particularly those containing hydroxyl groups . This interaction leads to changes in the chemical structure of the target compound, enabling the synthesis of complex organic molecules .
Biochemical Pathways
4-Iodophenylboronic acid is used in several chemical reactions, including copper-mediated ligandless aerobic fluoroalkylation, palladium-catalyzed aerobic oxidative cross-coupling reactions, and Suzuki coupling reactions . These reactions are part of larger biochemical pathways involved in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of 4-Iodophenylboronic acid’s action depend on the specific reaction it is involved in. For example, in the Suzuki coupling reactions, it facilitates the formation of carbon-carbon bonds, leading to the synthesis of biaryl compounds .
Action Environment
The action, efficacy, and stability of 4-Iodophenylboronic acid can be influenced by various environmental factors. For instance, the presence of a catalyst can significantly enhance its reactivity . Additionally, factors such as temperature, pH, and solvent can also affect the compound’s stability and reactivity .
Análisis Bioquímico
Biochemical Properties
4-Iodophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex organic molecules. One of the key interactions of 4-Iodophenylboronic acid is with palladium catalysts, which are essential for the Suzuki-Miyaura cross-coupling reactions. These reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Additionally, 4-Iodophenylboronic acid can form reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the design of sensors and diagnostic tools for detecting sugars and other biomolecules .
Cellular Effects
4-Iodophenylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of perovskite solar cells, 4-Iodophenylboronic acid has been used to modify the interface between NiOx and perovskite layers, leading to improved hole transport capacity and enhanced power conversion efficiency . This modification can indirectly influence cellular processes by altering the electronic properties of the materials involved.
Molecular Mechanism
The molecular mechanism of 4-Iodophenylboronic acid involves its ability to form covalent bonds with hydroxyl groups and its interaction with palladium catalysts. In Suzuki-Miyaura cross-coupling reactions, 4-Iodophenylboronic acid acts as a boronic acid reagent, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed process . This reaction mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the desired product.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Iodophenylboronic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that 4-Iodophenylboronic acid maintains its activity in various reactions, although its efficiency may decrease with prolonged storage.
Dosage Effects in Animal Models
The effects of 4-Iodophenylboronic acid in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At high doses, it can cause adverse effects, including toxicity to the respiratory system . Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed at lower doses, while higher doses lead to toxicity.
Metabolic Pathways
4-Iodophenylboronic acid is involved in various metabolic pathways, particularly those related to its role as a boronic acid reagent. It interacts with enzymes and cofactors involved in the formation of carbon-carbon bonds, such as palladium catalysts . The compound can also affect metabolic flux and metabolite levels by influencing the activity of these enzymes.
Transport and Distribution
Within cells and tissues, 4-Iodophenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . The compound’s ability to form reversible covalent bonds with diols also plays a role in its transport and distribution.
Subcellular Localization
The subcellular localization of 4-Iodophenylboronic acid is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, in the context of perovskite solar cells, the compound’s localization at the NiOx/perovskite interface is crucial for its role in enhancing hole transport capacity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Iodophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-iodophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of 4-iodophenylboronic acid often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodophenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenolic compounds.
Reduction: Reduction reactions can convert it to the corresponding phenylboronic acid.
Substitution: It participates in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Phenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Comparación Con Compuestos Similares
- 4-Bromophenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Cyanophenylboronic acid
- 2-Iodophenylboronic acid
Comparison: 4-Iodophenylboronic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other phenylboronic acids. For example, the iodine atom can participate in specific substitution reactions that other halogens might not facilitate. Additionally, the steric and electronic effects of the iodine atom can influence the compound’s behavior in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Propiedades
IUPAC Name |
(4-iodophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BIO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELJYVULHLKXFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)I)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199231 | |
| Record name | 4-Iodophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5122-99-6 | |
| Record name | 4-Iodophenylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iodophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


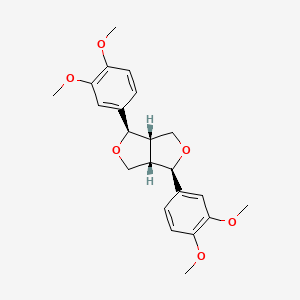
![2-(2-{[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHOXY)ETHAN-1-OL](/img/structure/B1212802.png)
![ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE](/img/structure/B1212804.png)
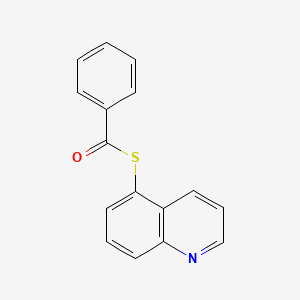
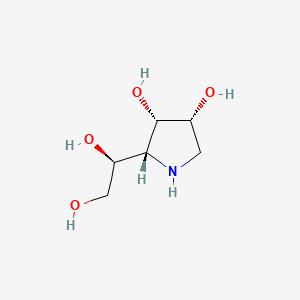
![N-[4-(methanesulfonamido)phenyl]acetamide](/img/structure/B1212809.png)
![(3E)-3-ethylimino-N,5-bis[4-(trifluoromethyl)phenyl]phenazin-2-amine](/img/structure/B1212811.png)
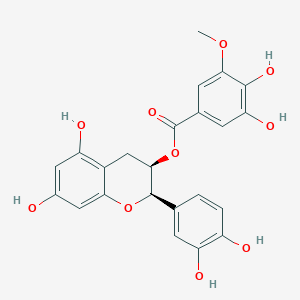
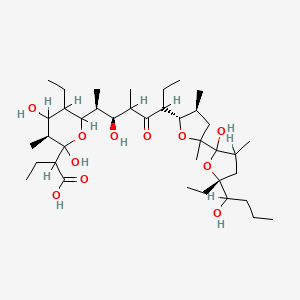
![2-[(4AR,8R)-8-HYDROXY-4A,8-DIMETHYL-OCTAHYDRONAPHTHALEN-2-YL]PROP-2-ENOIC ACID](/img/structure/B1212818.png)
![(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1212819.png)
